molecular formula C13H19ClN2O B5380261 N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea

N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea

Cat. No. B5380261
M. Wt: 254.75 g/mol
InChI Key: GWIPAIIQPHIASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea, also known as CMU, is a chemical compound that belongs to the class of urea derivatives. It was first synthesized in the 1970s by researchers at the University of Michigan and has since been studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea is not fully understood, but it is believed to act on the GABAergic system in the brain. It has been shown to increase the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic effects. It has also been shown to have anticonvulsant and analgesic effects, possibly through its interactions with the GABAergic system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea in scientific research is its well-characterized pharmacological profile. It has been studied extensively in animal models and has been shown to have a wide range of biological activities. However, one limitation is that it is not currently approved for use in humans, which may limit its potential clinical applications.

Future Directions

There are a number of potential future directions for research on N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. It has also been studied for its potential as an analgesic and anxiolytic agent. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea involves the reaction of 5-chloro-2-methylphenyl isocyanate with 1-ethylpropylamine in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N'-(1-ethylpropyl)urea has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. It has also been studied for its potential as a treatment for Parkinson's disease and other neurological disorders.

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-pentan-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-4-11(5-2)15-13(17)16-12-8-10(14)7-6-9(12)3/h6-8,11H,4-5H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIPAIIQPHIASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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